1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol
Description
Structural Analysis of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol
Molecular Architecture and Bonding Characteristics
Cyclohexanol Backbone Configuration
The cyclohexanol backbone adopts a chair conformation, the most stable arrangement for six-membered rings due to minimized angle strain and torsional eclipsing. In this conformation, substituents occupy either axial (parallel to the ring axis) or equatorial (peripheral) positions. For this compound, the substituents at C1 (ethynyl), C2 (isopropyl), and C5 (methyl) create a complex conformational landscape.
The isopropyl group at C2 exhibits a strong preference for the equatorial position due to its high steric bulk, as quantified by its A-value of 2.15 kcal/mol. An axial isopropyl group would experience severe 1,3-diaxial interactions with axial hydrogens at C4 and C6, increasing strain by approximately 2.15 kcal/mol compared to the equatorial orientation. Similarly, the methyl group at C5 favors the equatorial position (A-value = 1.74 kcal/mol) to avoid 1,3-diaxial repulsions with C1 and C3 hydrogens. The ethynyl group at C1, however, presents an exception: its linear sp-hybridized geometry and smaller A-value (0.2 kcal/mol) allow greater conformational flexibility.
| Substituent | Position | A-Value (kcal/mol) | Dominant Conformation |
|---|---|---|---|
| Isopropyl (C2) | Equatorial | 2.15 | 99% equatorial |
| Methyl (C5) | Equatorial | 1.74 | >95% equatorial |
| Ethynyl (C1) | Axial | 0.20 | 60% axial |
In the global minimum conformation, the isopropyl and methyl groups occupy equatorial positions, while the ethynyl group adopts an axial orientation to reduce steric clashes with the equatorial isopropyl substituent. This arrangement balances steric demands with electronic effects, as the ethynyl group’s axial placement minimizes nonbonded interactions without significantly destabilizing the system.
Ethynyl Group Electronic Effects
The ethynyl (-C≡CH) substituent introduces pronounced electronic effects due to its sp-hybridized carbon atoms and electron-withdrawing triple bond. The linear geometry of the ethynyl group creates a 180° bond angle, projecting the terminal hydrogen perpendicular to the cyclohexanol ring. This orientation facilitates conjugation between the triple bond’s π-system and the hydroxyl group’s oxygen lone pairs, polarizing the C1-O bond and increasing the acidity of the hydroxyl proton compared to unsubstituted cyclohexanol.
Spectroscopic and computational studies of alkynyl-substituted cyclohexanes reveal that the electron-withdrawing nature of the ethynyl group reduces electron density at the hydroxyl-bearing carbon, as evidenced by upfield shifts in $$ ^{13}\text{C} $$ NMR spectra. This electronic perturbation stabilizes the axial conformation of the ethynyl group by enhancing hyperconjugative interactions between the σ*(C-O) orbital and the adjacent C≡C π-system. The resulting charge redistribution contributes to a dipole moment oriented along the C1-C4 axis, influencing intermolecular interactions in condensed phases.
Isopropyl Substituent Steric Considerations
The isopropyl group at C2 exerts dominant steric control over the molecule’s conformation. With a van der Waals volume of 67.5 ų compared to 32.7 ų for methyl, the isopropyl substituent preferentially occupies equatorial positions to avoid 1,3-diaxial interactions. Molecular mechanics calculations estimate that axial placement of the isopropyl group would increase steric strain by 4.3 kcal/mol due to repulsions with axial hydrogens at C4 and C6.
In the equatorial conformation, the isopropyl group’s two methyl branches adopt staggered orientations relative to the cyclohexanol ring, minimizing gauche interactions. Rotational barriers around the C2-O bond remain low (<5 kcal/mol) due to free rotation of the isopropyl group in the equatorial plane. This steric permissiveness allows dynamic adjustment of the isopropyl orientation in response to solvent effects or neighboring molecules, as observed in variable-temperature NMR studies of analogous compounds.
Properties
CAS No. |
18083-99-3 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-ethynyl-5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C12H20O/c1-5-12(13)8-10(4)6-7-11(12)9(2)3/h1,9-11,13H,6-8H2,2-4H3 |
InChI Key |
WANXDIZVZOUHPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)(C#C)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The core method for preparing 1-ethynylcyclohexanol derivatives, including this compound, involves the nucleophilic addition of acetylene to alkyl-substituted cyclohexanones in the presence of an alkoxide catalyst in an alcohol solvent. The reaction proceeds under elevated pressure and temperature to ensure acetylene dissolution and reaction efficiency.
- Starting Materials : The key ketone precursor is a substituted cyclohexanone, specifically 5-methyl-2-(propan-2-yl)cyclohexanone for the target compound.
- Catalysts : Sodium or potassium alkoxides (e.g., potassium hydroxide, potassium methoxide, sodium methoxide) serve as catalysts facilitating the ethynylation.
- Solvent : Alcohols such as methanol, ethanol, or isopropanol are used as the reaction medium.
- Reaction Conditions : Acetylene gas is introduced under pressures ranging from 250 to 1500 psi, with temperatures between 7°C to 170°C depending on the specific protocol and desired conversion rates.
- Reaction Time : Contact times vary from 4 to 22 minutes in tubular reactors or batch vessels.
The general reaction scheme is:
$$
\text{Substituted cyclohexanone} + \text{acetylene} \xrightarrow[\text{alkoxide catalyst}]{\text{alcohol solvent, pressure, heat}} \text{1-Ethynyl-substituted cyclohexanol}
$$
Detailed Experimental Procedures and Variations
A foundational patent (US2973390A) describes a process for producing ethynylcyclohexanol homologues with detailed examples relevant to substituted cyclohexanones:
| Example | Ketone Used | Catalyst | Solvent | Temp (°C) | Pressure (psi) | Contact Time (min) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Cyclohexanone | KOH | Methanol | 7 | 300 | 10 | 52 | 70 |
| 2 | Cyclohexanone | Potassium methoxide | Methanol | 7 | 300 | 10 | ~52 | ~70 |
| 3 | Cyclohexanone | KOH | Methanol | 170 | 1500 | 4 | 31.2 | 46 |
| 5 | Cyclohexanone | KOH | Methanol | 120 | 1500 | 22 | 40 | 69.8 |
| 6 | 3-Methylcyclohexanone | KOH | Methanol | 12 | 250 | Not specified | Not specified | Not specified |
| 9 | 3,3,5-Trimethylcyclohexanone | KOH | Methanol | Not specified | Not specified | Not specified | 8 | 64 |
- The reaction involves dissolving the ketone and catalyst in methanol, followed by acetylene gas absorption under pressure.
- The mixture is passed through a tubular reactor or stirred vessel at elevated temperature and pressure to promote ethynylation.
- Post-reaction, the mixture is degassed and subjected to vacuum flash distillation to separate the product from unreacted ketone, solvent, and byproducts.
- Purification may include fractional distillation and recrystallization.
Analysis of Preparation Methods
Catalyst and Solvent Effects
- Potassium hydroxide and potassium methoxide are both effective catalysts with comparable results.
- Methanol is the preferred solvent for its ability to dissolve both catalyst and ketone and facilitate acetylene dissolution.
- Sodium methoxide can also be used with similar efficiency.
Purification and Product Quality
- Vacuum flash distillation is essential for separating the product from volatile components and unreacted materials.
- Fractional distillation columns enable recovery of pure 1-ethynylcyclohexanol derivatives.
- Recrystallization from solvents like carbon tetrachloride can be employed for further purification of byproducts or minor components.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Ketone precursor | 5-methyl-2-(propan-2-yl)cyclohexanone | Substituted cyclohexanone derivative |
| Catalyst | KOH, potassium methoxide, sodium methoxide | 0.5–5.0 wt% of total charge |
| Solvent | Methanol, ethanol, isopropanol | Methanol preferred |
| Acetylene pressure | 250–1500 psi | Maintains acetylene dissolution |
| Temperature | 7–170 °C | Lower temps favor selectivity; higher increase rate |
| Contact time | 4–22 minutes | Depends on reactor type and temperature |
| Conversion | 8–52% (varies by ketone) | Higher for less hindered ketones |
| Yield | 46–70% (varies by ketone) | Optimized by reaction conditions |
| Purification | Vacuum flash distillation, recrystallization | Ensures product purity |
Research Findings and Considerations
- The ethynylation of substituted cyclohexanones is a robust method for producing 1-ethynylcyclohexanol derivatives, including this compound.
- Reaction parameters must be carefully optimized for each substituted ketone to maximize yield and purity.
- The method is scalable and has been demonstrated in continuous flow tubular reactors, enhancing industrial applicability.
- Catalyst recycling and solvent recovery are feasible, improving process sustainability.
- The presence of multiple substituents on the cyclohexanone ring can influence reaction kinetics and product distribution, necessitating tailored approaches for each derivative.
Chemical Reactions Analysis
1-ETHYNYL-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
These reactions often require specific conditions, such as controlled temperatures, pressures, and the presence of catalysts, to proceed efficiently.
Scientific Research Applications
Applications in Organic Synthesis
1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Sonogashira Coupling : This compound acts as an efficient acetylene surrogate in Sonogashira coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and terminal alkynes .
- Cyclization Reactions : The compound can undergo cyclization to form oxacyclobutenes or methyleneepoxides, which are valuable intermediates in organic synthesis .
Biological Applications
Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains, suggesting it may serve as a lead compound for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
Case Study: Antimicrobial Activity
In a study examining the antimicrobial efficacy of various compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Comparison with Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features |
|---|---|
| 5-Methyl-2-(propan-2-yl)cyclohexan-1-amine | Similar structure with an amine group instead of an alcohol group |
| (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexan-1-ol | Similar structure but different stereochemistry |
| 1-Ethynyl-5-isopropyl-2-methylcyclohexanol | Shares the ethynyl group but differs in alkyl substituents |
These comparisons highlight how the specific functional groups and structural configuration contribute to the distinct biological activities and applications of this compound.
Industrial Applications
In industrial settings, this compound can be utilized for:
Mechanism of Action
The mechanism of action of 1-ETHYNYL-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXAN-1-OL involves its interaction with specific molecular targets and pathways. For example, its ethynyl group may participate in reactions with enzymes or receptors, leading to changes in biological activity. The compound’s structure allows it to interact with various molecular targets, potentially modulating their function and leading to desired effects .
Comparison with Similar Compounds
Cyclohexanol (CAS 108-93-0)
- Molecular Weight : 100.16 g/mol.
- Boiling Point : 161°C .
- Reactivity: Prone to dehydrogenation to cyclohexanone under catalytic conditions (e.g., Cu–MgO catalysts) .
- Applications : Key intermediate in caprolactam production; purified via distillation .
Comparison: The ethynyl and alkyl groups in 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol increase its molecular weight (180.29 g/mol) and steric hindrance, likely reducing volatility and altering catalytic behavior compared to cyclohexanol. The ethynyl group may also introduce unique reactivity, such as participation in click chemistry or coordination to metal catalysts .
5-Methyl-2-(propan-2-yl)cyclohexanol (CAS 2216-51-5)
- Structure : Lacks the ethynyl group but shares methyl and isopropyl substituents.
- Molecular Weight : 156.27 g/mol .
- Applications : Used as a reference standard in pharmaceuticals (British Pharmacopoeia) .
Comparison : The absence of the ethynyl group simplifies its synthesis and purification. However, the ethynyl moiety in the target compound could enhance its utility in asymmetric catalysis or polymer chemistry due to π-bond interactions .
(5R)-2-Methylene-5-(1-methylethenyl)cyclohexanol (CAS 21391-84-4)
- Structure : Features a methylidene (=CH₂) and propenyl group instead of ethynyl.
- Molecular Weight : 152.23 g/mol .
- Reactivity: The conjugated diene system may favor Diels-Alder reactions, unlike the ethynyl group’s affinity for Sonogashira coupling .
Physical and Thermodynamic Properties
| Property | This compound | Cyclohexanol | 5-Methyl-2-(propan-2-yl)cyclohexanol |
|---|---|---|---|
| Molecular Weight (g/mol) | 180.29 | 100.16 | 156.27 |
| Boiling Point (°C) | ~250–300 (estimated) | 161 | ~220–240 (estimated) |
| Density (g/cm³) | ~1.05–1.10 (estimated) | 0.962 | ~0.98–1.02 |
| Solubility | Low in water; high in organic solvents | Moderate in water | Low in water |
Key Insights :
- The ethynyl group increases molecular weight and likely boiling point compared to simpler analogs.
- Steric effects from isopropyl and methyl groups reduce water solubility relative to cyclohexanol .
Catalytic Dehydrogenation
- Cyclohexanol: Dehydrogenates to cyclohexanone over Cu–MgO catalysts (yield: >90%) .
- Target Compound: Ethynyl group may stabilize intermediates or poison catalysts, requiring tailored systems (e.g., Au nanoparticles) .
Biotransformation
Separation Processes
- Cyclohexanol/Cyclohexanone: Separated via distillation with pressure-sensitive relative volatility .
- Target Compound: Higher boiling point and non-polar substituents complicate distillation; alternative methods (e.g., chromatography) may be required .
Biological Activity
1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol, with the chemical formula C₁₂H₂₀O and CAS Number 18083-99-3, is an organic compound characterized by a cyclohexane ring with several substituents: an ethynyl group, a methyl group, and an isopropyl group. The presence of a hydroxyl (-OH) functional group suggests potential biological activity, although research on this compound is limited.
Currently, there is no established mechanism of action for this compound due to the scarcity of focused research. However, the structural features suggest that it may interact with biological systems through various pathways, potentially similar to other alcohols and cyclohexane derivatives.
Potential Applications
The compound's unique combination of functional groups may confer distinctive reactivity and biological activity compared to its analogs. This opens avenues for specialized applications in organic synthesis and medicinal chemistry. Potential areas of interest include:
- Pharmacokinetics : Understanding how the compound interacts with biological systems could provide insights into its safety and efficacy for therapeutic uses.
- Synthetic Applications : Its structural characteristics may allow for versatile applications in organic synthesis.
Related Compounds
A comparison with structurally similar compounds can provide further insights into potential biological activities:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Methylcyclohexanol | 25667-66-3 | Simple cyclohexanol derivative without ethynyl |
| 4-Isopropylcyclohexanol | 6858-75-3 | Contains isopropyl but lacks ethynyl functionality |
| 3-Ethynylcyclopentanol | 18083-98-X | Similar ethynyl substitution but in a cyclopentane ring |
The diversity in structural features among these compounds suggests varying biological activities that could be explored in future studies .
Case Studies and Research Findings
While specific case studies on this compound are lacking, related research on cyclohexanol derivatives provides context for understanding its potential effects:
- Toxicological Studies : Research on similar compounds indicates that certain cyclohexanol derivatives can exhibit toxicity towards human cells, affecting organs such as the heart and liver .
- Biological Interactions : Studies involving structurally related compounds have shown interactions with cellular pathways that could be relevant for understanding the pharmacological potential of this compound .
- Synthesis and Characterization : The synthesis methods for producing this compound have been explored, highlighting its potential utility in organic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
